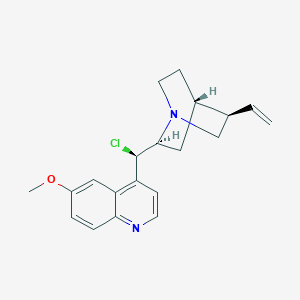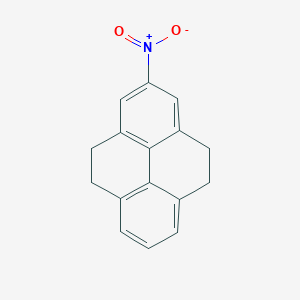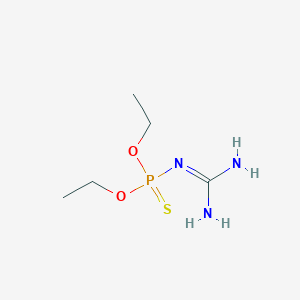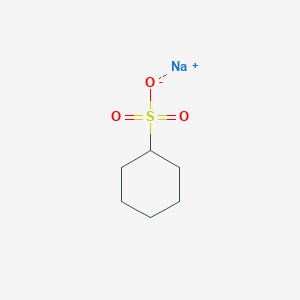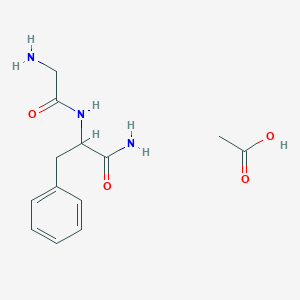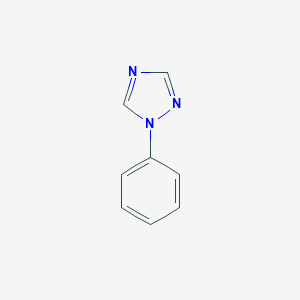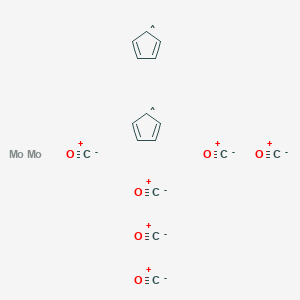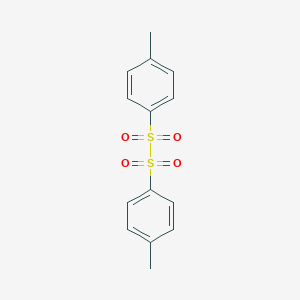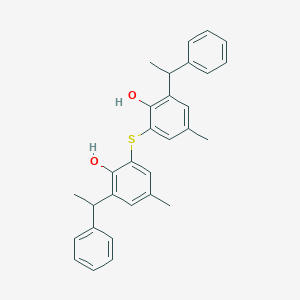
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol), also known as Bis(4-methyl-6-(2-phenylethyl)phenol) sulfide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) is not fully understood. However, it has been suggested that its antioxidant properties may be responsible for its beneficial effects. It has been found to scavenge free radicals and inhibit lipid peroxidation, which can lead to cell damage and death.
Effets Biochimiques Et Physiologiques
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) has been found to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. It has also been found to inhibit the activity of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) in lab experiments is its antioxidant properties, which can help protect cells from oxidative damage. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for the study of 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol). One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential use in other areas such as food and cosmetic industries.
In conclusion, 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been extensively studied. Further research is needed to fully understand its potential and to investigate its use in different fields.
Méthodes De Synthèse
Several methods have been used to synthesize 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol). One of the most common methods is the reaction of 4-methyl-2-nitrophenol with 2-phenylethyl bromide in the presence of sodium hydride to obtain 4-methyl-6-(2-phenylethyl)phenol. This compound is then reacted with sulfur to produce 2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol).
Applications De Recherche Scientifique
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) has been extensively studied for its potential applications in various fields. In the medical field, it has been found to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
13314-00-6 |
|---|---|
Nom du produit |
2,2'-Thiobis-(4-methyl-6-alpha-phenylethylphenol) |
Formule moléculaire |
C30H30O2S |
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
2-[2-hydroxy-5-methyl-3-(1-phenylethyl)phenyl]sulfanyl-4-methyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O2S/c1-19-15-25(21(3)23-11-7-5-8-12-23)29(31)27(17-19)33-28-18-20(2)16-26(30(28)32)22(4)24-13-9-6-10-14-24/h5-18,21-22,31-32H,1-4H3 |
Clé InChI |
NKDGTVOAKIWRHV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C)O)C(C)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC(=C(C(=C1)SC2=CC(=CC(=C2O)C(C)C3=CC=CC=C3)C)O)C(C)C4=CC=CC=C4 |
Synonymes |
2,2'-thiobis-(4-methyl-6-alpha-phenylethylphenol) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



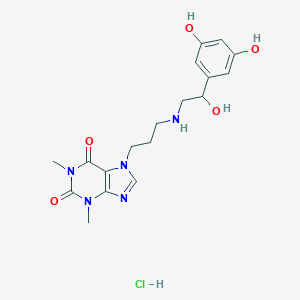
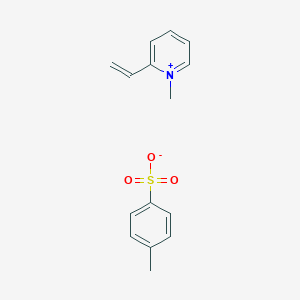
![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)
